molecular formula C10H11Cl2NO B1622692 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide CAS No. 91900-33-3

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B1622692
CAS No.: 91900-33-3
M. Wt: 232.1 g/mol
InChI Key: LHQVFSANFAUBFJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 91900-33-3 . It has a molecular weight of 232.11 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 104-106 degrees Celsius .

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on derivatives of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide has shown potential in anticancer, anti-inflammatory, and analgesic applications. Specifically, studies have identified compounds with significant activities against breast cancer, neuroblastoma, and inflammation, indicating the potential for these compounds to be developed into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Antibacterial Agents

Synthesis and evaluation of derivatives have also shown promising results in terms of antibacterial activity against both gram-positive and gram-negative bacteria. This indicates a potential application in the development of new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Agricultural Applications

Certain derivatives of this compound are used as herbicides in agriculture. These compounds play a crucial role in crop production by controlling weeds and other unwanted vegetation (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystallography and Material Science

In the field of crystallography and material science, derivatives of this compound have been characterized for potential use as pesticides. Their crystal structures have been studied, providing valuable information for the development of new materials (Olszewska, Tarasiuk, & Pikus, 2009).

Neuroprotection and Antiviral Activity

A novel derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and neuroprotective effects, suggesting its potential as a treatment for viral neurological diseases (Ghosh et al., 2008).

Antimicrobial and Antifungal Properties

Further research on N-substituted acetamide derivatives of this compound has led to the identification of structures with antimicrobial and antifungal properties. These findings are significant for developing new drugs to treat infections (Fuloria, Singh, Yar, & Ali, 2009).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVFSANFAUBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393594
Record name 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91900-33-3
Record name 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a solution of 4.67 g (0.03 mol) of racemic 1-(4-chloro-phenyl)ethylamine in 40 ml of methyl tert-butyl ether is admixed successively with stirring with 5.5 g (0.045 mol) of ethyl chloroacetate and 0.4 g of Novozym 435® (=immobilized lipase from Candida antarctica; 7300 U/g). Stirring is continued at room temperature and the progress of the reaction is monitored by gas chromatographic sample analysis. After 1 hour, a conversion of 51% is reached. At this stage, the reaction is terminated by filtering off the enzyme. In the filtrate that remains, the (S)-enantiomer of 1-(4-chloro-phenyl)-ethylamine has an ee value of 89.1%, while the (R)-enantiomer of N-[1-(4-chloro-phenyl)-ethyl]chloroacetamide is obtained with an ee value of 95.5%.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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